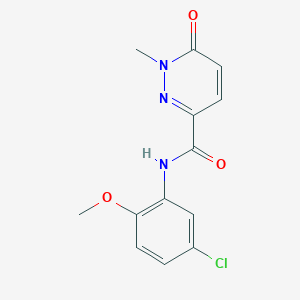

N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with a chloro and methoxy group on the phenyl ring, as well as a carboxamide group.

Métodos De Preparación

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloro-2-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to form the pyridazine ring.

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Análisis De Reacciones Químicas

N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.

Medicine: Research has indicated potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. This interaction is often mediated by the unique structural features of the compound, such as the pyridazine ring and the chloro and methoxy substituents .

Comparación Con Compuestos Similares

N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

N-(5-chloro-2-hydroxyphenyl)-acetamide: This compound has a similar phenyl ring substitution but differs in the functional groups attached to the ring.

N-(5-chloro-2-methoxyphenyl)benzenesulfonamide: This compound shares the chloro and methoxy substituents but has a different core structure.

Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: This compound has a similar phenyl ring substitution but differs in the ester and amide groups attached.

Actividad Biológica

N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a dihydropyridazine framework, which is significant for its biological activity.

Research indicates that this compound exhibits a range of biological activities, primarily through the inhibition of specific enzymes and pathways:

- Myeloperoxidase Inhibition : The compound has shown promise as a selective inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory responses. Inhibiting MPO can mitigate oxidative stress and inflammation, making this compound a candidate for treating autoimmune diseases .

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antibacterial properties. It has been evaluated against various strains of bacteria, demonstrating significant inhibitory effects on Gram-positive bacteria .

- Antioxidant Properties : The presence of the methoxy group in its structure may contribute to its antioxidant capabilities, providing additional therapeutic benefits in oxidative stress-related conditions.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

- MIC Values : Minimum inhibitory concentrations (MIC) against various bacterial strains were recorded, indicating effective antibacterial activity.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Enterococcus faecalis | 62.5 |

These values suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

In Vivo Studies

In vivo studies conducted on animal models have further corroborated the anti-inflammatory effects of this compound. Notably:

- Cynomolgus Monkeys : Oral administration resulted in a significant reduction in plasma MPO activity, supporting its potential use in treating inflammatory conditions .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Autoimmune Disorders : A study involving patients with autoimmune diseases indicated that compounds similar to this compound could reduce symptom severity by inhibiting MPO activity.

- Infection Management : Clinical evaluations showed promising results for this compound in managing infections caused by resistant bacterial strains, particularly in cases where traditional antibiotics failed.

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c1-17-12(18)6-4-9(16-17)13(19)15-10-7-8(14)3-5-11(10)20-2/h3-7H,1-2H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUORZIPNRWTMPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.